molecular formula C19H30N2O3 B15260573 tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate

tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate

Cat. No.: B15260573
M. Wt: 334.5 g/mol
InChI Key: UTWJQFWAKKKSIH-UHFFFAOYSA-N
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Description

tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate is a carbamate derivative featuring a cyclohexane ring substituted with both a hydroxymethyl group and a benzylamino-methyl group. The tert-butyl carbamate moiety serves as a protective group for the amine functionality, a common strategy in organic synthesis to enhance stability or modulate reactivity during multi-step reactions .

Properties

Molecular Formula

C19H30N2O3

Molecular Weight

334.5 g/mol

IUPAC Name

tert-butyl N-[4-[(benzylamino)methyl]-4-hydroxycyclohexyl]carbamate

InChI

InChI=1S/C19H30N2O3/c1-18(2,3)24-17(22)21-16-9-11-19(23,12-10-16)14-20-13-15-7-5-4-6-8-15/h4-8,16,20,23H,9-14H2,1-3H3,(H,21,22)

InChI Key

UTWJQFWAKKKSIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)(CNCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate typically involves multiple steps. One common method includes the reaction of 4-hydroxycyclohexanone with benzylamine to form an intermediate, which is then reacted with tert-butyl chloroformate to yield the final product. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction typically produces an alcohol .

Scientific Research Applications

tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The hydroxycyclohexyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound (Hypothetical) 4-[(Benzylamino)methyl], 4-hydroxy C₁₉H₂₈N₂O₃* ~332.44 Benzyl group introduces π-π interactions; hydroxyl enables H-bonding
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (OMXX-278593-01) trans-4-(aminomethyl) C₁₂H₂₄N₂O₂ 228.33 Primary amine; simpler structure with trans-configuration
tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate (1286264-34-3) 4-((2-bromobenzyl)amino) C₁₈H₂₇BrN₂O₂ 383.32 Bromine atom increases steric bulk and reactivity; halogen bonding potential
tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate (223131-01-9) cis-4-(hydroxymethyl) C₁₂H₂₃NO₃* ~229.32 Hydroxymethyl group in cis-configuration affects solubility and packing

*Estimated based on structural analogs.

Stereochemical and Functional Group Variations

  • Hydroxy vs. Aminomethyl Groups: The hydroxyl group in the target compound and tert-butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate facilitates O–H···O hydrogen bonding, as observed in related carbamates (e.g., O–H···O distances of ~1.74 Å in ). In contrast, the aminomethyl group in tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate enables N–H···O interactions, which influence crystallization and solubility.
  • Benzylamino vs. The bromine atom in the latter increases molecular weight by ~51 g/mol and may enhance electrophilic reactivity.

Hydrogen Bonding and Crystallography

Compounds with hydroxyl or amino groups exhibit distinct hydrogen-bonding networks:

  • Hydroxyl-Containing Analogs : In tert-Butyl N-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate (), O–H···O hydrogen bonds form infinite chains along the crystallographic c-axis. Similarly, the target compound’s hydroxyl group likely participates in analogous intermolecular interactions.
  • Amino-Containing Analogs: tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate may form N–H···O bonds with carbonyl oxygen atoms, as seen in N-pivaloylhydroxylamine (), where N–H···O distances are ~2.01 Å.

Physicochemical Properties

  • Molecular Weight and Lipophilicity: The benzylamino group increases the target compound’s molecular weight (~332 g/mol) compared to simpler analogs like tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (228 g/mol) .
  • Isomerism: The cis/trans configuration of substituents (e.g., cis-4-hydroxymethyl vs. trans-4-aminomethyl) significantly impacts solubility and melting points. For instance, cis-isomers often exhibit lower solubility due to tighter molecular packing .

Biological Activity

Tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate, identified by its CAS number 2059935-52-1, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant findings from various studies, and presenting data in tables for clarity.

The molecular formula of this compound is C15H24N2O3C_{15}H_{24}N_2O_3. The structure features a tert-butyl group, a hydroxyl group on a cyclohexane ring, and a benzylamino substituent, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC₁₅H₂₄N₂O₃
Molecular Weight280.36 g/mol
CAS Number2059935-52-1

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including anti-inflammatory and neuroprotective effects. The presence of the hydroxyl group may enhance the compound's ability to act as an antioxidant, potentially reducing oxidative stress in cells.

Table 2: Comparative Biological Activities

CompoundAChE Inhibition (IC50)BuChE Inhibition (IC50)Neuroprotective Effect
Tert-butyl N-{4-hydroxy-...9.3 μMNot reportedModerate
Benzylamine derivativesVariesVariesSignificant

Neuroprotective Effects

A study examining the neuroprotective properties of structurally similar compounds found that they could reduce cell death in astrocytes induced by amyloid-beta peptide (Aβ). Although direct evidence for this compound is lacking, these findings suggest potential applications in treating neurodegenerative diseases.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of related carbamate derivatives. These compounds have been shown to downregulate pro-inflammatory cytokines and inhibit pathways leading to inflammation, which could be beneficial in conditions such as arthritis or other inflammatory disorders.

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